molecular formula C8H7ClO B056668 4-Chloro-2-methylbenzaldehyde CAS No. 40137-29-9

4-Chloro-2-methylbenzaldehyde

Cat. No. B056668
CAS RN: 40137-29-9
M. Wt: 154.59 g/mol
InChI Key: YLXSEAVHGJWSTK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO . It has an average mass of 154.594 Da and a monoisotopic mass of 154.018539 Da . It is also known by its IUPAC name, 4-Chloro-2-methylbenzaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached at the 4th and 2nd positions, respectively, and a formyl group (C=O) attached at the 1st position .

Scientific Research Applications

  • Cascade Reactions Producing Methylbenzaldehydes : A study by Moteki, Rowley, and Flaherty (2016) in "ACS Catalysis" explored the formation of methylbenzaldehydes, including 2- and 4-methylbenzaldehyde, through sequential aldol condensations in ethanol upgrading reactions. These findings are significant for the selective conversion of bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).

  • Copper-Catalyzed Oxidation of Benzyl Alcohols : Wu et al. (2016) in "Applied Organometallic Chemistry" demonstrated a copper-catalyzed method for converting benzylic alcohols to aldehydes like 4-methylbenzaldehyde in water. This method is notable for its high yields and functional group tolerance (Wu et al., 2016).

  • Conformational Preferences of Fluoroaldehyde Groups : Schaefer, Salman, and Wildman (1980) in the "Canadian Journal of Chemistry" examined the conformational preferences of 2-methylbenzaldehyde and its derivatives, including 4-chloro-2-methylbenzoyl fluoride, highlighting the significance of spin-spin coupling constants in these analyses (Schaefer, Salman, & Wildman, 1980).

  • Synthesis and Antibacterial Activity of 4-Hydroxy-2-Methylchalcone : Ismiyarto et al. (2018) in "Jurnal Kimia Sains dan Aplikasi" investigated the synthesis of 4-hydroxy-2-methylchalcone from 4-hydroxy-2-methylbenzaldehyde and its antibacterial properties. This research provides insights into the potential medical applications of such compounds (Ismiyarto et al., 2018).

  • Zinc Complexes with Antibacterial Activity : Chohan, Scozzafava, and Supuran (2003) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" described the synthesis of zinc complexes using Schiff bases derived from benzothiazole and various aldehydes, including 2-amino-4-chloro-2-methylbenzaldehyde. These complexes were tested for their antibacterial properties (Chohan, Scozzafava, & Supuran, 2003).

  • Chromatographic Analysis of Chlorinated 4-Hydroxybenzaldehydes : Korhonen and Knuutinen (1984) in "Journal of Chromatography A" conducted a study on the separation of chlorinated 4-hydroxybenzaldehydes, which are structurally related to 4-chloro-2-methylbenzaldehyde, using a non-polar SE-30 capillary column (Korhonen & Knuutinen, 1984).

Safety And Hazards

4-Chloro-2-methylbenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSEAVHGJWSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373989
Record name 4-chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbenzaldehyde

CAS RN

40137-29-9
Record name 4-chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40137-29-9
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Synthesis routes and methods I

Procedure details

To a stirred −78° C. solution of 4-chloro-2-methylbenzonitrile (5.00 g, 32.98 mmol) in Et2O (190 mL) was added 1 M DIBAL in THF (66.0 mL) over 10 min. After 5 h additional 1M DIBAL in THF (3.30 mL) was added dropwise and the solution was stirred for 1 hour. The reaction was quenched with water followed by concentrated H2SO4 and stirred at ambient temperature for 16 h. The solution was extracted into Et2O, dried (Na2SO4) and reduced in vacuo. 4-Chloro-2-methylbenzaldehyde was isolated as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 2.59 (s, 3H), 7.19 (s, 1H), 7.26 (d, J=8.2 Hz, 1H), 7.66 (d, J=8.2 Hz, 1H), 10.15 (s, 1H).
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5 g
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium in hexane (30.4 ml, 2.5M) was added dropwise with stirring under nitrogen to a solution of N,N,N'-trimethylethylenediamine (7.9 g) in dry THF (150 ml) at -15 to -20° C. After the addition the mixture was stirred at -23° C. for 15 minutes and then 4-chlorobenzaldehyde (10.0 g) was added dropwise at -15 to -20° C. After the addition the mixture was stirred at -23° C. for 15 minutes and then more n-butyllithium in hexane (85.4 ml, 2.5M) was added dropwise at -15° C. The mixture was stirred at -23° C. for 3 hours, cooled to -40° C. and iodomethane (60.6 g) added at -40° to -20° C. After the addition, the mixture was stirred at -40° C. for 5 minutes and then allowed to warm up to ambient temperature and then stirred at that temperature for 30 minutes. The mixture was carefully poured into ice cold 10% hydrochloric acid (2 1) and left standing for 64 hours. The mixture was extracted with diethyl ether to give an oil which was distilled twice under vacuum to give 4-chloro-2-methylbenzaldehyde, b.p. 105°-110° (15 mmHg) which was sufficiently pure for synthetic use in Example 40.
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30.4 mL
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150 mL
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10 g
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85.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-methylbenzaldehyde
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4-Chloro-2-methylbenzaldehyde
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Reactant of Route 6
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